Bz-D-Arg-pNA HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

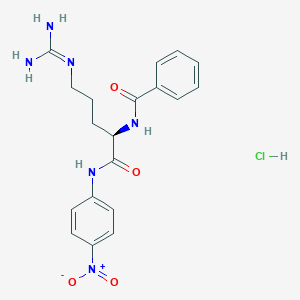

Bz-D-Arg-pNA HCl is a chemical compound used in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amides, such as Bz-D-Arg-pNA HCl, is extremely important given the ubiquitous presence of this motif in biological systems and the pharmaceutical industry . Greener routes to this motif have long been a vital research goal . The preparation of this compound typically involves the reaction of appropriate amines and carboxylic acids under specific conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been highlighted as a promising method for the preparation of amides, offering more sustainable and efficient routes .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by Proteases

Bz-D-Arg-pNA HCl is cleaved by proteases at the peptide bond between the arginine residue and the p-nitroaniline (pNA) group, releasing free pNA, which is detectable spectrophotometrically at 405 nm. This reaction is critical for quantifying enzyme activity.

Key Enzymes and Reaction Parameters

- Steric Specificity : The D-arginine configuration in this compound renders it resistant to hydrolysis by trypsin, which typically targets L-arginine residues. Instead, it acts as a competitive inhibitor of trypsin (Ki ~ 0.5 μM, estimated from inhibition curves) .

- Chymotrypsin Activity : While this compound is not a substrate for chymotrypsin, related compounds like Bz-Tyr-pNA are cleaved, highlighting the enzyme’s preference for aromatic residues .

Competitive Inhibition Mechanism

This compound binds to the active site of trypsin without undergoing hydrolysis, competing with natural substrates. This inhibition is reversible and structure-dependent:

- Structural Basis : The D-arginine stereoisomer disrupts optimal alignment with trypsin’s catalytic triad (Ser195, His57, Asp102), preventing hydrolysis .

- Application in Assays : Used to differentiate between trypsin and chymotrypsin activities in enzyme preparations .

Reaction Conditions and Optimization

- pH Dependence : Maximum trypsin activity occurs at pH 8.0 (100 mM Tris-HCl buffer), while cathepsin B prefers acidic conditions (pH 5.5) .

- Temperature Sensitivity : Reactions are typically conducted at 25–37°C, with thermal stability varying by enzyme (e.g., Streptomyces erythraeus trypsin retains >80% activity at 50°C) .

Comparative Reactivity of Analogues

| Compound | Enzymatic Target | Reactivity (vs. This compound) |

|---|---|---|

| Bz-L-Arg-pNA HCl | Trypsin, plasmin | Higher hydrolysis rate (L-form) |

| Bz-Pro-Phe-Arg-pNA | Thrombin | 10x faster cleavage |

| Z-Val-Gly-Arg-pNA | Factor Xa | Specific for coagulation enzymes |

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Protease Activity Measurement :

- Bz-D-Arg-pNA HCl is commonly used as a substrate for measuring trypsin-like activity in various biological assays. The hydrolysis of this compound releases p-nitroaniline, which can be quantitatively measured using UV/Vis spectrophotometry at 405 nm . This property makes it an essential tool in proteomics for assessing enzyme activity.

-

Enzyme Inhibition Studies :

- The compound serves as a model substrate for studying the inhibition mechanisms of serine proteases. For instance, studies have demonstrated that Bz-D-Arg-pNA can be effectively used to evaluate the inhibitory effects of various compounds on trypsin activity, providing insights into drug design and therapeutic applications .

-

Thrombin Inhibition Research :

- Bz-D-Arg-pNA is also involved in thrombin inhibition studies, where its hydrolysis rate can indicate the effectiveness of thrombin inhibitors. Research has shown that when used alongside various inhibitors, the compound helps elucidate the selectivity and potency of these agents against thrombin compared to other proteases like plasmin .

Case Study 1: Protease Activity in Food Science

In a study examining the activity of technical enzyme preparations (TEPs), Bz-D-Arg-pNA was employed to measure endopeptidase activities. The results indicated significant variations in enzyme activities across different TEPs, highlighting the utility of Bz-D-Arg-pNA as a reliable substrate for profiling proteolytic activities .

Case Study 2: Thrombin Selectivity

Another investigation focused on the selectivity of a novel thrombin inhibitor using Bz-D-Arg-pNA as a substrate. The study found that the inhibitor exhibited over 30,000 times greater selectivity for thrombin than for plasmin, demonstrating the effectiveness of Bz-D-Arg-pNA in distinguishing between different proteolytic pathways .

Data Table: Comparative Analysis of Substrates

| Substrate | Enzyme Target | Release Rate (p-nitroaniline) | Application |

|---|---|---|---|

| Benzoyl-D-arginine pNA | Trypsin | Measured via UV/Vis | Protease activity assays |

| Benzoyl-Lysine pNA | Chymotrypsin | Measured via UV/Vis | Protease specificity studies |

| Benzoyl-Phe-Val-Arg-pNA | Thrombin | Measured via UV/Vis | Thrombin inhibition research |

Wirkmechanismus

The mechanism by which Bz-D-Arg-pNA HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-[(2S)-5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride

- N-[(2R)-5-[(Diaminomethylidene)amino]-1-oxo-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)pentan-2-yl]-2,2-diphenylacetamide

Uniqueness

Bz-D-Arg-pNA HCl is unique due to its specific structure, which includes a nitroanilino group and a diaminomethylideneamino group. These functional groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biologische Aktivität

Bz-D-Arg-pNA HCl (N-Benzoyl-D-arginine 4-nitroanilide hydrochloride) is a synthetic compound primarily recognized for its role as a substrate and inhibitor in biochemical assays, particularly those involving proteolytic enzymes. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Target Enzymes

this compound is a competitive inhibitor of several serine proteases, notably trypsin. This compound binds to the active site of trypsin, preventing substrate access and thereby inhibiting its enzymatic activity. Other enzymes affected include papain, acrosin, and plasmin.

Biochemical Pathways

The inhibition of trypsin by this compound disrupts proteolytic pathways crucial for protein digestion and various physiological processes. The compound's effectiveness can be influenced by environmental factors such as pH and temperature, which affect enzyme stability and activity.

Research Applications

This compound serves multiple functions in scientific research:

- Enzyme Kinetics : It is commonly used to study the kinetics of arginine-specific enzymes. For instance, kinetic parameters such as Vmax and Km can be determined using this compound as a substrate in various concentrations .

- Substrate for Proteases : It acts as a substrate for assessing the activity of aminopeptidases and other proteolytic enzymes. The cleavage of the compound releases p-nitroaniline, which can be quantitatively measured .

Case Studies

-

Kinetic Studies with Arginine Aminopeptidase

A study investigated the kinetic properties of extracellular arginine aminopeptidase from Streptococcus gordonii using this compound as a substrate. The enzyme exhibited optimal activity at pH 7.8 and 37°C, with kinetic values obtained through hyperbolic regression analysis revealing insights into enzyme specificity and efficiency . -

Comparison with Other Substrates

Research comparing this compound with other substrates demonstrated its utility in distinguishing enzyme activities. For example, when used alongside Z-Arg-Arg-pNA, differential responses were observed, highlighting its specificity for certain proteases .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Structure | C₁₉H₂₃ClN₆O₄ |

| Molecular Weight | 434.88 g/mol |

| CAS Number | 21653-41-8 |

| Inhibition Type | Competitive inhibitor of trypsin |

| Kinetic Parameters (Example) | Vmax: 200 nmol/min; Km: 50 µM |

| Optimal pH for Activity | 7.8 |

| Temperature for Activity | 37°C |

Eigenschaften

IUPAC Name |

N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKFPFLXFNAON-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.